molecular formula C6H12N2O2 B6244173 cis-N-Nitroso-2,6-dimethylmorpholine CAS No. 69091-16-3

cis-N-Nitroso-2,6-dimethylmorpholine

Cat. No. B6244173
CAS RN: 69091-16-3
M. Wt: 144.17 g/mol
InChI Key: DPYMAXOKJUBANR-OLQVQODUSA-N
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Description

(2R,6S)-2,6-Dimethyl-4-nitrosomorpholine, cis, also known as 2,6-dimethyl-4-nitrosomorpholine or DNM, is a nitrosated heterocyclic compound that is widely used in scientific research for its various biochemical and physiological effects. It is a colorless, crystalline solid that is insoluble in water, but soluble in organic solvents. DNM is synthesized from the reaction of 4-nitrosomorpholine and dimethyl sulfate and is used in a wide range of laboratory experiments.

Mechanism of Action

DNM has been found to inhibit several enzymes, including acetylcholinesterase, monoamine oxidase, and cytochrome P450. It also has been found to inhibit the activity of several signal transduction pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. DNM also has been found to interact with several membrane-bound proteins, including G-protein coupled receptors and ion channels.
Biochemical and Physiological Effects
DNM has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as enzymes involved in signal transduction pathways. DNM has also been found to interact with several membrane-bound proteins, resulting in changes in cell signaling and membrane transport. In addition, DNM has been found to have an effect on the nervous system, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

The use of DNM in laboratory experiments has several advantages. It is relatively easy to synthesize and is soluble in organic solvents, making it easy to work with in the laboratory. In addition, DNM has been found to have a wide range of biochemical and physiological effects, making it a useful tool for studying the effects of drugs and other compounds on cells and organisms. However, DNM is toxic and should be handled with care. In addition, DNM has been found to interact with several membrane-bound proteins, making it difficult to study the effects of DNM on specific proteins.

Future Directions

The use of DNM in scientific research is still in its early stages, and there are many potential future directions for research. For example, further research could be done to understand the effects of DNM on specific proteins and to better understand the mechanism of action of DNM on signal transduction pathways. In addition, further research could be done to understand the effects of DNM on the nervous system and to identify potential therapeutic applications of DNM. Finally, research could be done to develop new methods for synthesizing DNM and to identify new compounds with similar biochemical and physiological effects.

Synthesis Methods

The synthesis of DNM can be achieved through a simple two-step reaction. First, 4-nitrosomorpholine is reacted with dimethyl sulfate in a 1:1 molar ratio in an aqueous solution. The reaction is then heated to a temperature of 80-100 °C for one hour. This reaction produces a yellow solid that can be isolated and purified by recrystallization.

Scientific Research Applications

DNM has a wide range of applications in scientific research. It is used in the study of enzyme kinetics, enzyme inhibition, and protein-protein interactions. It is also used in the study of signal transduction pathways, membrane transport, and cell signaling. DNM is also used to study the biochemical and physiological effects of drugs and other compounds on cells and organisms.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R,6S)-2,6-dimethyl-4-nitrosomorpholine, cis involves the nitrosation of 2,6-dimethylmorpholine followed by cis-hydrogenation of the resulting nitroso compound.", "Starting Materials": [ "2,6-dimethylmorpholine", "nitrosating agent", "reducing agent", "solvent" ], "Reaction": [ "Step 1: Nitrosation of 2,6-dimethylmorpholine using a nitrosating agent in a suitable solvent to form the nitroso compound.", "Step 2: Reduction of the nitroso compound using a reducing agent to form the corresponding amine.", "Step 3: Cis-hydrogenation of the amine using a suitable catalyst to form (2R,6S)-2,6-dimethyl-4-nitrosomorpholine, cis." ] }

CAS RN

69091-16-3

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

(2S,6R)-2,6-dimethyl-4-nitrosomorpholine

InChI

InChI=1S/C6H12N2O2/c1-5-3-8(7-9)4-6(2)10-5/h5-6H,3-4H2,1-2H3/t5-,6+

InChI Key

DPYMAXOKJUBANR-OLQVQODUSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)N=O

Canonical SMILES

CC1CN(CC(O1)C)N=O

Purity

95

Origin of Product

United States

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